molecular formula C10H16O4 B14208790 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate CAS No. 63303-79-7

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate

Cat. No.: B14208790
CAS No.: 63303-79-7
M. Wt: 200.23 g/mol
InChI Key: ZQDDIEDWSUCUBP-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate is an organic compound that features a dioxolane ring and a butenoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with but-2-enoic acid or its derivatives. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions or the use of bio-based solvents, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various ester derivatives .

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate
  • 2,2-Dimethyl-1,3-dioxolan-4-yl)methyl propionate
  • 2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate

Uniqueness

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate is unique due to its butenoate ester group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

63303-79-7

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate

InChI

InChI=1S/C10H16O4/c1-4-5-9(11)12-6-8-7-13-10(2,3)14-8/h4-5,8H,6-7H2,1-3H3

InChI Key

ZQDDIEDWSUCUBP-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OCC1COC(O1)(C)C

Origin of Product

United States

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